molecular formula C13H21NO B1519123 3-(4-Butylcyclohexyl)-3-oxopropanenitrile CAS No. 1092306-03-0

3-(4-Butylcyclohexyl)-3-oxopropanenitrile

Cat. No. B1519123
CAS RN: 1092306-03-0
M. Wt: 207.31 g/mol
InChI Key: HOBRPNYQOIFAAK-UHFFFAOYSA-N
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Description

3-(4-Butylcyclohexyl)-3-oxopropanenitrile (BUCHN) is a synthetic organic compound with a wide range of applications in the research and development of various chemical processes. It is a cyclic nitrile that is used as a reagent in organic synthesis and is used in the production of a variety of organic compounds. BUCHN has been studied in both laboratory and industrial settings and has been found to be a versatile and valuable material for the synthesis of various organic compounds.

Scientific Research Applications

Optical Birefringence in Liquid Crystals

3-(4-Butylcyclohexyl)-3-oxopropanenitrile: is a compound that exhibits high optical birefringence, which is a critical property for liquid crystals used in display devices . High birefringence allows for a reduced liquid crystal cell gap, leading to faster response times in displays. This property is particularly beneficial for high-resolution displays with large viewing angles and high contrast ratios.

Liquid Crystal Display (LCD) Technology

Due to its high birefringence, this compound is ideal for LCD applications . LCDs made from materials with high optical birefringence can offer better performance, including improved resolution and contrast. The wide nematic range of these liquid crystals makes them suitable for a variety of display technologies.

Dielectric Anisotropy

The compound’s molecular structure contributes to its dielectric anisotropy, which is the difference in dielectric permittivity along different molecular axes . This anisotropy is essential for the functioning of liquid crystal devices, as it influences the alignment and reorientation of the liquid crystals under an electric field.

High Clearing Temperature

Research indicates that liquid crystalline compounds with structures similar to 3-(4-Butylcyclohexyl)-3-oxopropanenitrile have high clearing temperatures, which is the temperature at which the material transitions from a liquid crystalline phase to an isotropic liquid . This property is advantageous for devices that need to operate under high-temperature conditions.

Molecular Order Parameters

The compound’s ability to achieve high order parameters is significant for the stability and performance of liquid crystal phases . Order parameters describe the degree of molecular orientation within the liquid crystal, affecting properties like optical transmission and phase stability.

Low Viscosity Polar Nematic Liquid Crystals

Materials with low viscosity are desirable for faster switching times in liquid crystal devices . The compound’s structure allows for the creation of polar nematic liquid crystals with low viscosity, which are highly sought after for their quick electro-optical responses.

Material Synthesis and Chemical Properties

The synthesis of 3-(4-Butylcyclohexyl)-3-oxopropanenitrile and its analogs provides insights into the chemical properties and reactivity of such compounds . Understanding the synthesis process is crucial for developing new materials with tailored properties for specific applications.

Advanced Research in Ferroelectric Nematic Systems

Compounds with similar structures are being investigated for their potential in ferroelectric nematic systems, which exhibit spontaneous electric polarization . These materials are of interest for advanced applications in memory devices and electro-optical switches.

properties

IUPAC Name

3-(4-butylcyclohexyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-11-5-7-12(8-6-11)13(15)9-10-14/h11-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBRPNYQOIFAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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